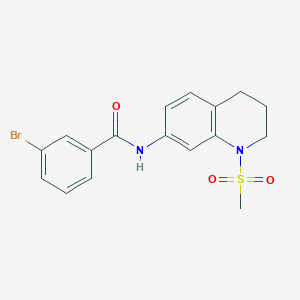
3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety attached to a benzamide structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide typically involves multi-step organic reactions. One common approach is the bromination of a suitable benzamide precursor, followed by the introduction of the methanesulfonyl group and the tetrahydroquinoline moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production environment.
化学反応の分析
Types of Reactions
3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the bromine atom.
科学的研究の応用
3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
作用機序
The mechanism by which 3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The bromine atom and methanesulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The tetrahydroquinoline moiety may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide
- 3-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide
- 3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-7-YL)benzamide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide stands out due to the specific positioning of the bromine atom and the methanesulfonyl group. These structural features contribute to its unique reactivity and binding properties, making it a valuable compound for targeted research applications.
特性
分子式 |
C17H17BrN2O3S |
|---|---|
分子量 |
409.3 g/mol |
IUPAC名 |
3-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
InChI |
InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-9-3-5-12-7-8-15(11-16(12)20)19-17(21)13-4-2-6-14(18)10-13/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,21) |
InChIキー |
DBLQLQBYEINWCX-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


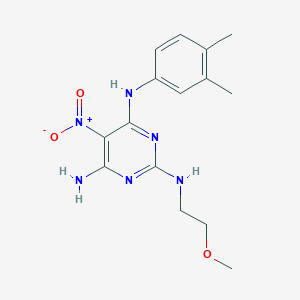
![2-{[6-Amino-2-(azepan-1-yl)-5-nitropyrimidin-4-yl]amino}ethanol](/img/structure/B11260482.png)
![ethyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260487.png)
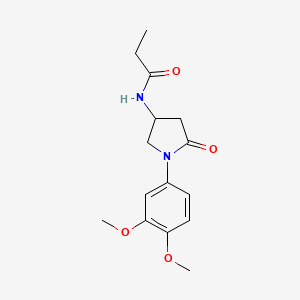
![N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260499.png)
![ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11260503.png)
![4-(2-((6-(Methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B11260510.png)
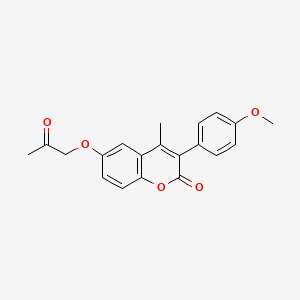


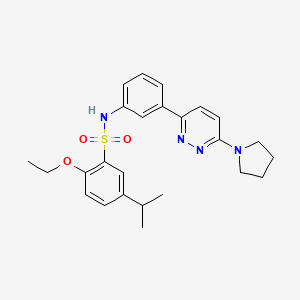
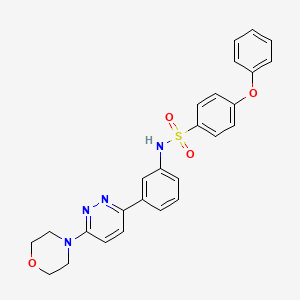

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B11260555.png)
